3-Hydroxy-4-iodobenzamide is an organic compound characterized by the molecular formula . This compound is a derivative of benzamide, where a hydroxyl group is located at the third position and an iodine atom at the fourth position of the benzene ring. Its unique structure contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and imaging studies.
3-Hydroxy-4-iodobenzamide can be sourced from various chemical suppliers and is classified as an organic halide. It falls under the category of substituted benzamides, which are compounds that contain a benzene ring substituted with functional groups such as hydroxyl and iodine. The compound's CAS number is 1011713-16-8, which is used for its identification in chemical databases.
The synthesis of 3-Hydroxy-4-iodobenzamide can be achieved through several methods, with one common approach being the iodination of 3-hydroxybenzamide. The typical reaction involves:
This method allows for a straightforward synthesis of 3-Hydroxy-4-iodobenzamide, optimizing for yield and purity during industrial production.
3-Hydroxy-4-iodobenzamide can undergo various chemical reactions:
The mechanism of action for 3-Hydroxy-4-iodobenzamide primarily relates to its potential use in biological applications, particularly in imaging studies. The presence of iodine allows for radiolabeling, making it useful for diagnostic imaging techniques. When labeled with isotopes such as iodine-123 or iodine-125, it can help visualize biological processes in vivo, particularly in neurodegenerative disease research.
3-Hydroxy-4-iodobenzamide has several scientific applications:
Iodinated benzamides represent a pharmaceutically significant class of compounds characterized by a benzene ring core substituted with an iodine atom and a carboxamide group. These derivatives have gained prominence in medicinal chemistry due to their capacity for targeted molecular interactions, particularly in oncology and antimicrobial applications. The strategic halogen placement significantly influences electronic distribution, lipophilicity, and biological target affinity. Among these compounds, 3-Hydroxy-4-iodobenzamide (CAS: 1011713-16-8; MF: C₇H₆INO₂; MW: 263.03 g/mol) exemplifies the critical importance of regiochemistry in bioactivity [8].
Table 1: Key Iodinated Benzamide Derivatives and Identifiers
Compound Name | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
3-Hydroxy-4-iodobenzamide | 1011713-16-8 | C₇H₆INO₂ | 263.03 g/mol |
4-Iodobenzamide | 3956-07-8 | C₇H₆INO | 247.03 g/mol |
2-Hydroxy-5-iodobenzamide | 18179-40-3 | C₇H₆INO₂ | 263.03 g/mol |
N-Ethyl-3-hydroxy-4-iodobenzamide | Not Provided | C₉H₁₀INO₂ | 275.09 g/mol |
Methyl 3-hydroxy-4-iodobenzoate | 157942-12-6 | C₈H₇IO₃ | 278.04 g/mol |
The evolution of iodinated benzamides spans over three decades of targeted anticancer research. Early investigations focused on simple halogenated benzamides like 4-Iodobenzamide (CAS: 3956-07-8), valued as precursors for radiopharmaceuticals and receptor-targeting agents [7]. A paradigm shift occurred when researchers discovered that derivatives with ortho-hydroxy substitutions exhibited enhanced melanin-binding properties. This culminated in advanced compounds like [¹³¹I]MIP-1145 (N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-5-iodo-2-methoxy-benzamide), which demonstrated exceptional tumor retention in melanoma models. In preclinical studies, this radiolabeled benzamide achieved 8.82% ID/g tumor uptake at 4 hours post-injection, maintaining 5.91% ID/g at 24 hours with tumor-to-blood ratios reaching 197:1 [2].
The structural progression reveals three key developmental phases:
The spatial relationship between iodine and hydroxy substituents critically determines molecular reactivity and biological interactions. In 3-Hydroxy-4-iodobenzamide, the ortho-positioning facilitates three key properties:
Comparative studies demonstrate that positional isomerism dramatically alters bioactivity. For instance, 2-Hydroxy-5-iodobenzamide (5-iodosalicylamide) exhibits potent antimicrobial effects against Staphylococcus aureus and Mycobacterium tuberculosis, whereas its meta-substituted analogs show reduced activity. This underscores the pharmacophoric necessity of the ortho-hydroxy-carbonyl motif [5].
Table 2: Influence of Substitution Pattern on Properties of Iodobenzamides
Substitution Pattern | Representative Compound | Key Properties |
---|---|---|
3-Hydroxy-4-iodo | 3-Hydroxy-4-iodobenzamide | Optimal halogen bonding geometry; moderate LogP |
2-Hydroxy-5-iodo | 5-Iodosalicylamide | Strong intramolecular H-bonding; antimicrobial activity |
4-Iodo (unhydroxylated) | 4-Iodobenzamide | Synthetic versatility; lower target affinity |
Alkylated derivatives | N-Ethyl-3-hydroxy-4-iodobenzamide | Enhanced lipophilicity (MW 275.09) [3] |
This compound serves as a versatile pharmacophore core due to three modular domains that enable targeted modifications:
Halogen Module (C4-Iodo): The iodine position enables Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) for bioconjugation or radiolabeling. Researchers have leveraged this to develop therapeutically active complexes like MIP-1145, where the iodine atom serves as the radionuclide carrier ([¹³¹I]) for targeted radiotherapy [2] [9].
H-Bonding Module (C3-Hydroxy): The phenolic group provides:
The trifunctional nature of 3-Hydroxy-4-iodobenzamide is evidenced in melanin-binding studies, where benzamides require both the hydroxy group for H-bond donation and the halogen atom for hydrophobic interactions. This dual mechanism explains the prolonged tumor retention observed with derivatives like [¹³¹I]MIP-1145, which maintained 67% of its 4-hour tumor uptake at 24 hours post-administration in xenograft models [2]. Current research explores this scaffold for developing theranostic agents, particularly through radioiodination (¹²³I for SPECT imaging; ¹³¹I for radiotherapy) while maintaining the intact hydroxy-carboxamide pharmacophore.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0